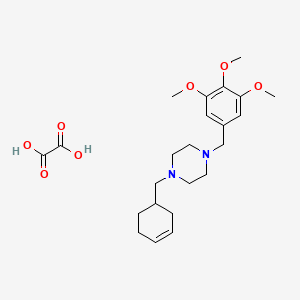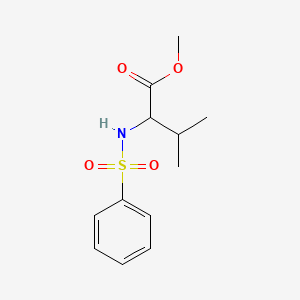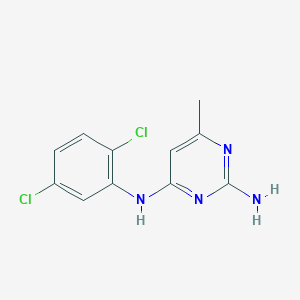
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the piperazine class of chemicals and is structurally similar to other psychoactive substances such as mephedrone and methylone. CTMP has been found to have unique properties that make it a promising candidate for use in research studies.
作用機序
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate increases the levels of dopamine in the brain, leading to an increase in mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in mood and motivation. 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been found to increase heart rate and blood pressure, which can be a potential risk for individuals with cardiovascular problems.
実験室実験の利点と制限
The advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments include its unique properties as a dopamine reuptake inhibitor and its potential use in the treatment of neurological and mood disorders. However, the limitations of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments include its potential for abuse and its potential risk for individuals with cardiovascular problems.
将来の方向性
There are several future directions for the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in scientific research. One potential direction is the development of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate-based drugs for the treatment of neurological and mood disorders. Another potential direction is the study of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate's effects on other neurotransmitters and their potential therapeutic uses. Additionally, more research is needed to fully understand the risks and benefits of using 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments.
合成法
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-(3-cyclohexen-1-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate. This synthesis method has been optimized to produce high yields of pure 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, making it an efficient and cost-effective process.
科学的研究の応用
1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1-(3-cyclohexen-1-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders.
特性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-24-19-13-18(14-20(25-2)21(19)26-3)16-23-11-9-22(10-12-23)15-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-5,13-14,17H,6-12,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILAFOTEWASFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)

![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
